

# meta-analysis of Moxalactam clinical efficacy and safety studies

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## Compound of Interest

Compound Name: Moxalactam

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## Moxalactam: A Meta-Analysis of Clinical Efficacy and Safety

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical efficacy and safety of **Moxalactam**, supported by experimental data from various studies. The information is intended for researchers, scientists, and professionals involved in drug development and clinical research.

### Executive Summary

**Moxalactam** is a broad-spectrum, beta-lactam antibiotic with demonstrated efficacy against a wide range of bacterial infections. Clinical data reveals high success rates in treating complex infections, including intra-abdominal, lower respiratory tract, and bacteremic infections. However, its use has been associated with a significant risk of coagulopathy, a factor that has limited its clinical application. This guide presents a meta-analysis of available data on **Moxalactam**'s efficacy and safety, with a special focus on the mechanistic underpinnings of its primary adverse effect.

### Clinical Efficacy of Moxalactam

**Moxalactam** has been evaluated in numerous clinical trials, demonstrating high rates of satisfactory clinical and bacteriological responses across a variety of infections. A large-scale

study in the United States involving 3,558 patients provides a significant body of evidence for its efficacy.[1][2]

**Table 1: Summary of Moxalactam Efficacy in Various Infections**

Infection Type	Number of Patients Evaluated	Satisfactory Bacteriological Response Rate (%)
Intra-abdominal Infections	Not Specified	91% <a href="#">[1]</a> <a href="#">[2]</a>
Obstetric and Gynecologic Infections	Not Specified	91% <a href="#">[1]</a> <a href="#">[2]</a>
Lower Respiratory Tract Infections	Not Specified	92% <a href="#">[1]</a> <a href="#">[2]</a>
Skin and Skin-Structure Infections	Not Specified	92% <a href="#">[1]</a> <a href="#">[2]</a>
Bone and Joint Infections	Not Specified	90% <a href="#">[1]</a> <a href="#">[2]</a>
Bacteremic Infections	Not Specified	94% <a href="#">[1]</a> <a href="#">[2]</a>
Urinary Tract Infections	Not Specified	80% <a href="#">[1]</a> <a href="#">[2]</a>
Complicated Urinary Tract Infections	276	71% <a href="#">[3]</a>
Overall Efficacy Rate	2,234	89% <a href="#">[1]</a> <a href="#">[2]</a>

In other studies, the overall success rate was reported to be 83% in a study of 69 patients with serious bacterial infections and an overall favorable clinical response was seen in 86% of 100 infections evaluated.[\[4\]](#)[\[5\]](#) Another clinical evaluation of 50 patients reported that 48 were cured based on clinical criteria and 45 by bacteriological criteria.[\[6\]](#)

## Comparative Efficacy

While comprehensive head-to-head meta-analyses are limited, some studies have compared **Moxalactam** to other antibiotic regimens.

**Table 2: Comparative Efficacy of Moxalactam**

Comparison Regimen	Patient Population	Moxalactam Success Rate	Comparator Success Rate	Notes
Ticarcillin + Clavulanic Acid (Timentin)	Febrile cancer patients with profound granulocytopenia	78% (14/18)	Not Applicable	Moxalactam was used in combination with Ticarcillin/Clavulanic acid.[7]
Piperacillin	Febrile cancer patients with profound granulocytopenia	100% (14/14)	Not Applicable	Moxalactam was used in combination with Piperacillin.[7]
Clindamycin + Aminoglycoside	Surgical infections	As effective as comparator	As effective as Moxalactam	Efficacy was comparable when surgical debridement or drainage was performed.[8]
Standard Antimicrobial Therapy (Physician's choice)	Hospitalized patients with suspected susceptible infections	86.8% (33/38)	80% (32/40)	No significant difference in efficacy (P > 0.20).[9]

**Moxalactam** has shown potent in vitro activity against a broad spectrum of gram-negative bacteria, including Enterobacteriaceae, and was found to be more potent than other cephalosporins against cefazolin-resistant strains.[2] However, its activity against gram-positive cocci is less than that of earlier cephalosporins.[10]

## Safety Profile of Moxalactam

The use of **Moxalactam** is associated with several adverse reactions, with coagulopathy being the most significant.

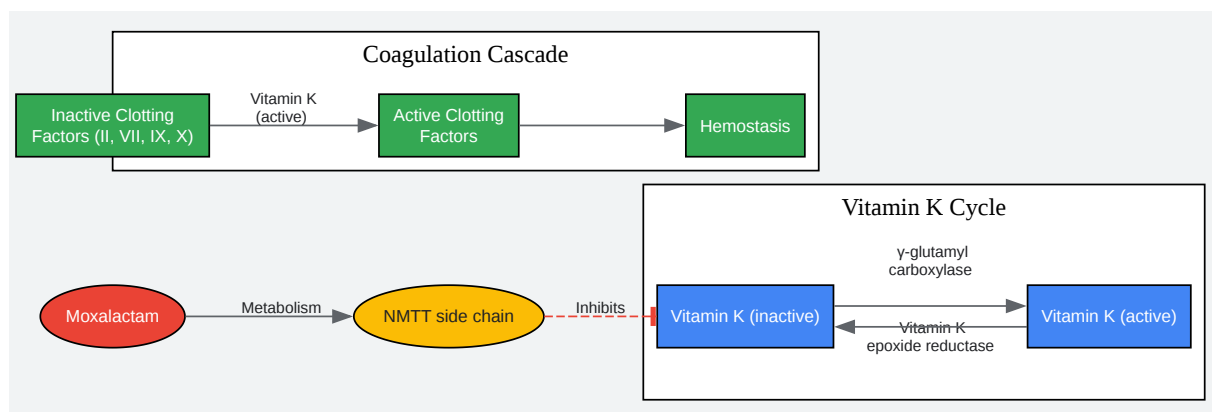
### Table 3: Incidence of Adverse Reactions with Moxalactam

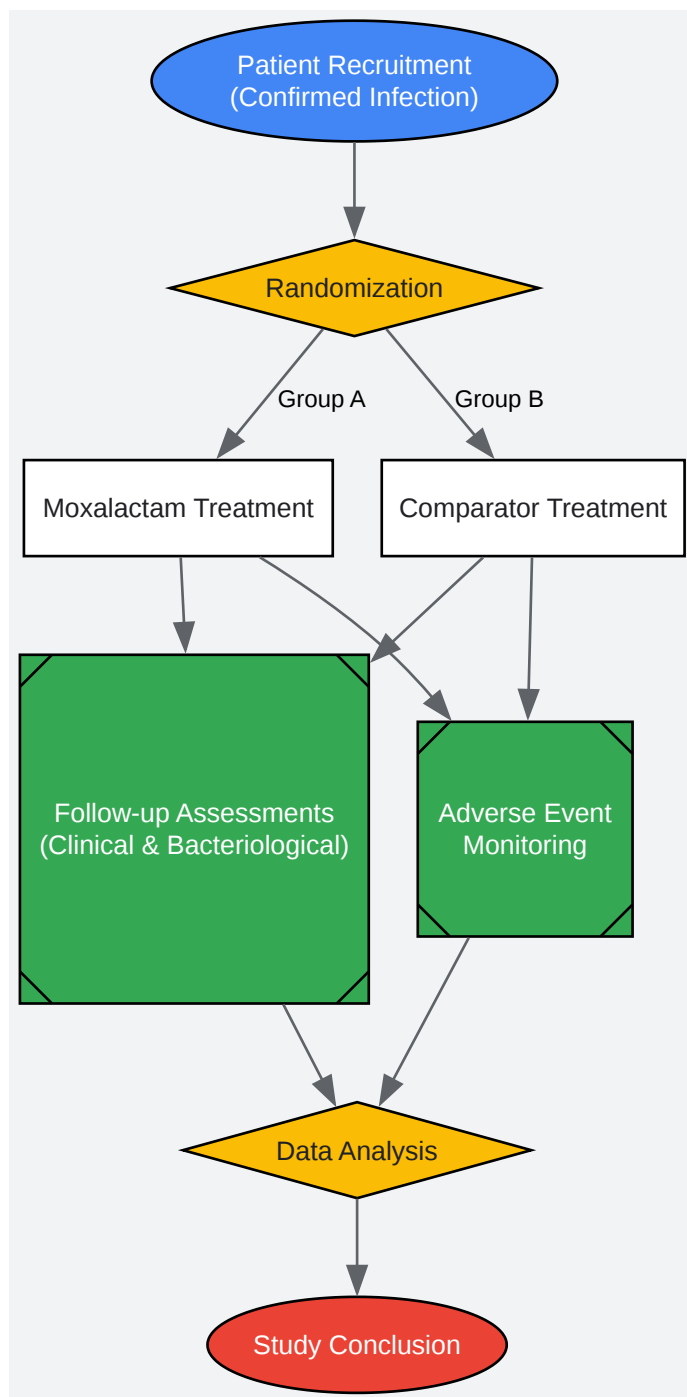
Adverse Reaction	Incidence Rate (%)	Notes
Hypersensitivity	2.9% <a href="#">[1]</a> <a href="#">[2]</a>	
Gastrointestinal Adverse Effects	2.1% <a href="#">[1]</a> <a href="#">[2]</a>	
Diarrhea	8.8% <a href="#">[5]</a>	Generally mild.
Hypoprothrombinemia	0.7% (25/3558) <a href="#">[1]</a> <a href="#">[2]</a>	Clinically apparent bleeding in 3 of these patients.
Alcohol Intolerance	0.1% (4/3558) <a href="#">[1]</a> <a href="#">[2]</a>	Disulfiram-like reaction.
Eosinophilia	Not specified	Reversible. <a href="#">[11]</a>
Mild Liver Function Abnormalities	Not specified	Reversible. <a href="#">[11]</a>
Elevated Prothrombin Time	Not specified	<a href="#">[11]</a>

## Mechanism of Moxalactam-Induced Coagulopathy

The primary safety concern with **Moxalactam** is its association with bleeding and coagulopathy.[\[12\]](#) This is attributed to the N-methylthiotetrazole (NMTT) side chain in its chemical structure.[\[4\]](#)[\[6\]](#) The proposed mechanism involves the inhibition of vitamin K-dependent carboxylation.

The NMTT side chain is believed to inhibit the enzyme vitamin K epoxide reductase.[\[6\]](#)[\[9\]](#) This enzyme is crucial for the regeneration of active vitamin K, a necessary cofactor for the gamma-carboxylation of glutamic acid residues on vitamin K-dependent clotting factors (II, VII, IX, and X).[\[6\]](#) Inhibition of this cycle leads to a deficiency of active clotting factors, resulting in hypoprothrombinemia and an increased risk of bleeding.[\[13\]](#)





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